molecular formula C10H11BrO3 B2524618 Methyl 3-bromo-4-(methoxymethyl)benzoate CAS No. 1503856-22-1

Methyl 3-bromo-4-(methoxymethyl)benzoate

Cat. No.: B2524618
CAS No.: 1503856-22-1
M. Wt: 259.099
InChI Key: CVTZJCBHKYLSFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-bromo-4-(methoxymethyl)benzoate is an organic compound with the molecular formula C10H11BrO3 and a molecular weight of 259.1 g/mol . This benzoate ester derivative is characterized by the presence of both a bromine atom and a methoxymethyl group on its benzene ring, a combination that makes it a valuable and versatile building block in synthetic organic chemistry . The bromine substituent is a reactive handle amenable to various metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, enabling the formation of new carbon-carbon bonds . Concurrently, the methoxymethyl ether group can act as a protected alcohol or a directing group, offering additional avenues for structural diversification . While specific biological activity data for this compound is not available in the public literature, its primary research value lies in its application as a key synthetic intermediate. It is used in the development of more complex molecules, potentially for pharmaceutical applications, as seen in the synthesis of active compounds like gefitinib where similar benzoate esters serve as crucial precursors . Researchers will find this high-purity compound essential for exploring novel synthetic pathways and constructing complex molecular architectures in a laboratory setting. This product is strictly for research use only and is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-bromo-4-(methoxymethyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO3/c1-13-6-8-4-3-7(5-9(8)11)10(12)14-2/h3-5H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVTZJCBHKYLSFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=C(C=C(C=C1)C(=O)OC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1503856-22-1
Record name methyl 3-bromo-4-(methoxymethyl)benzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Advanced Synthetic Methodologies for Methyl 3 Bromo 4 Methoxymethyl Benzoate and Analogs

Strategic Approaches to Aromatic Bromination and Ortho-Functionalization

The introduction of a bromine atom and a functionalized side chain at specific positions on the benzene (B151609) ring is a critical aspect of the synthesis of Methyl 3-bromo-4-(methoxymethyl)benzoate. This section delves into the techniques employed for directed aromatic bromination and the introduction and manipulation of the methoxymethyl group.

Directed Aromatic Bromination Techniques

The regioselective bromination of the aromatic ring is paramount in achieving the desired 3-bromo substitution pattern. The carboxyl group of a benzoic acid precursor is a meta-directing group in electrophilic aromatic substitution reactions. This inherent directing effect can be utilized to install the bromine atom at the desired position.

When benzoic acid undergoes electrophilic aromatic substitution with bromine (Br₂) in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr₃), bromination occurs preferentially at the meta position relative to the carboxyl group google.com. The electron-withdrawing nature of the carboxyl group deactivates the aromatic ring towards electrophilic attack, particularly at the ortho and para positions, thus favoring the meta substitution product google.com.

For substrates that are already substituted, the existing groups will influence the position of further bromination. For instance, in the synthesis of related compounds, bromination of methyl p-hydroxybenzoate is directed to the positions ortho to the hydroxyl group wikipedia.org.

Introduction and Manipulation of the Methoxymethyl Protecting Group

The methoxymethyl (MOM) group serves as a protecting group for alcohols, introduced to prevent the hydroxyl group from undergoing unwanted reactions during subsequent synthetic steps. The introduction of a methoxymethyl group typically involves the reaction of an alcohol with methoxymethyl chloride (MOMCl) in the presence of a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) patsnap.com.

In the context of synthesizing this compound, a plausible route involves the conversion of a methyl group at the 4-position to a hydroxymethyl group, which is then protected as a MOM ether. A patented method for a similar compound describes the synthesis of 3-bromo-4-(hydroxymethyl)benzoic acid, which can then be esterified and the hydroxyl group protected . The protection of a hydroxymethyl group as a MOM ether is a standard transformation in organic synthesis.

The stability of the MOM group is a key consideration. It is generally stable to a variety of non-acidic reagents, making it compatible with many reaction conditions. Cleavage of the MOM group is typically achieved under acidic conditions patsnap.com.

Esterification Protocols for Methyl Benzoate (B1203000) Formation

The formation of the methyl ester is a crucial step in the synthesis of the target molecule. Various esterification methods can be employed, depending on the nature of the starting material.

Fischer Esterification and Variants for Benzoic Acid Precursors

Fischer-Speier esterification is a classic and widely used method for the synthesis of esters from carboxylic acids and alcohols in the presence of an acid catalyst. In the synthesis of this compound, the corresponding 3-bromo-4-(methoxymethyl)benzoic acid can be esterified with methanol (B129727) using a strong acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is an equilibrium process, and to drive it towards the product, an excess of the alcohol is often used, or the water formed during the reaction is removed.

A synthesis route for the related compound, Methyl 3-bromo-4-methylbenzoate, involves the reaction of 3-bromo-4-methylbenzoic acid with oxalyl chloride to form the acid chloride, which then reacts with methanol to give the desired ester.

Transesterification Strategies

Transesterification is another viable method for the formation of methyl benzoates, particularly if a different ester is more readily available. This process involves the reaction of an ester with an alcohol in the presence of an acid or base catalyst to exchange the alkoxy group. While not a primary method for the synthesis of the target molecule from a benzoic acid precursor, it can be a useful strategy for the synthesis of analogs or in specific industrial contexts.

Multi-Step Synthesis Pathways from Simpler Precursors

The synthesis of a complex molecule like this compound from simple, readily available starting materials necessitates a multi-step approach. A plausible synthetic route can be designed by combining the aforementioned reactions in a logical sequence.

One potential pathway begins with 4-methylbenzoic acid. The synthesis could proceed as follows:

Esterification: The 4-methylbenzoic acid is first converted to its methyl ester, methyl 4-methylbenzoate, via Fischer esterification.

Aromatic Bromination: The methyl 4-methylbenzoate is then subjected to electrophilic bromination to introduce a bromine atom at the 3-position, yielding methyl 3-bromo-4-methylbenzoate.

Side-Chain Bromination: The methyl group at the 4-position is then brominated using a radical initiator to form methyl 3-bromo-4-(bromomethyl)benzoate.

Hydrolysis: The bromomethyl group is hydrolyzed to a hydroxymethyl group, yielding methyl 3-bromo-4-(hydroxymethyl)benzoate.

Methoxymethylation: Finally, the hydroxymethyl group is protected as a methoxymethyl ether to give the target compound, this compound.

A patent for the synthesis of 3-bromo-4-(hydroxymethyl)methyl benzoate outlines a similar multi-step process starting from 3-bromo-4-methyl benzoic acid, involving the formation of an intermediate 3-bromo-4-(dibromomethyl)benzoic acid, which is then converted to 3-bromo-4-formylbenzoic acid, followed by esterification and reduction .

Convergent and Divergent Synthetic Routes to the Core Structure

The synthesis of this compound can be approached through several strategic pathways. These routes can be designed in a linear fashion or adapted into divergent or convergent strategies to generate a library of related analogs.

A plausible and direct synthetic approach can be classified as a divergent synthesis . This strategy relies on a late-stage common intermediate which can be used to generate a variety of analogs. A key intermediate in this approach is Methyl 3-bromo-4-methylbenzoate . This compound can be synthesized from 3-bromo-4-methylbenzoic acid. The synthesis involves the conversion of the carboxylic acid to an acid chloride using a reagent like oxalyl chloride, followed by esterification with methanol .

Once this key intermediate is obtained, it serves as a branching point. For the synthesis of the target compound, the methyl group at the 4-position can undergo radical bromination using a reagent such as N-bromosuccinimide (NBS) to yield a benzylic bromide. This is then followed by a nucleophilic substitution with methanol or sodium methoxide to introduce the methoxymethyl group. This divergent approach is illustrated in the scheme below:

Scheme 1: Divergent Synthesis from a Key Intermediate

3-bromo-4-methylbenzoic acidMethyl 3-bromo-4-methylbenzoateMethyl 3-bromo-4-(bromomethyl)benzoateThis compound

This strategy is advantageous as it allows for the late-stage introduction of diversity. For instance, the benzylic bromide intermediate can be reacted with a variety of nucleophiles to generate a library of analogs with different alkoxy or other functional groups at the 4-position.

An alternative, more linear approach could commence with a different starting material, such as methyl p-hydroxybenzoate. This pathway would involve the regioselective bromination of the aromatic ring at the position ortho to the hydroxyl group, followed by etherification of the hydroxyl group and subsequent functionalization. However, controlling the regioselectivity of the bromination can be challenging due to the activating nature of the hydroxyl group, which directs to both ortho positions google.com.

A convergent synthesis , on the other hand, would involve the preparation of separate fragments of the molecule that are then combined in a final step. For a molecule of this complexity, a convergent approach is less common but could theoretically involve the coupling of a suitably functionalized aromatic ring with a side chain. For example, a boronic acid derivative of a brominated methyl benzoate could be coupled with a methoxymethyl-containing fragment via a Suzuki or other cross-coupling reaction. This approach is generally more efficient for the synthesis of larger, more complex molecules.

Optimization of Reaction Conditions and Yields in Multi-Step Sequences

The efficiency of a multi-step synthesis is critically dependent on the optimization of each reaction step to maximize the yield and purity of the product. Key parameters for optimization include the choice of reagents, catalysts, solvents, reaction temperature, and time.

For the esterification of 3-bromo-4-methylbenzoic acid, the use of oxalyl chloride with a catalytic amount of N,N-dimethylformamide (DMF) in a solvent like dichloromethane is a common and high-yielding method for forming the intermediate acid chloride, which is then readily converted to the methyl ester with methanol .

The aromatic bromination step, if performed earlier in the synthesis (e.g., on methyl 4-methylbenzoate), requires careful control to achieve the desired regioselectivity. The ester group is a meta-director, while the methyl group is an ortho, para-director. This directing-group opposition can lead to a mixture of isomers. The use of a Lewis acid catalyst like FeBr₃ with molecular bromine (Br₂) is a standard method for the bromination of benzene rings fiveable.me. The reaction conditions, including temperature and the choice of solvent, can influence the regiochemical outcome.

In the benzylic bromination of the methyl group of Methyl 3-bromo-4-methylbenzoate, N-bromosuccinimide (NBS) is the reagent of choice, typically with a radical initiator like azobisisobutyronitrile (AIBN) or under photochemical conditions. The reaction is usually carried out in a non-polar solvent such as carbon tetrachloride.

The final nucleophilic substitution to form the methoxymethyl ether from the corresponding benzyl bromide is typically an SN2 reaction. The choice of a polar aprotic solvent can enhance the rate of this reaction. Methanol can serve as both the nucleophile and the solvent, or sodium methoxide in an inert solvent can be used for a faster reaction. The table below summarizes the optimization considerations for a plausible synthetic sequence.

Reaction Step Reagents & Catalysts Solvent Key Optimization Parameters Potential Side Reactions
EsterificationOxalyl chloride/DMF, MethanolDichloromethaneTemperature control, reaction timeIncomplete reaction, side reactions of acid chloride
Aromatic BrominationBr₂/FeBr₃Halogenated solventsCatalyst loading, temperature, reaction timeFormation of isomeric byproducts, polybromination
Benzylic BrominationNBS, AIBN or UV lightCarbon TetrachlorideStoichiometry of NBS, initiator concentrationDibromination, aromatic bromination
MethoxymethylationSodium methoxide or MethanolTHF, MethanolBase concentration, temperatureElimination reactions (E2)

Considerations for Sustainable and Efficient Synthesis of this compound

Modern synthetic chemistry places a strong emphasis on sustainability and efficiency. This involves considering factors such as atom economy, reaction efficiency, solvent choice, and waste minimization throughout the synthetic process.

Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. Reactions with high atom economy, such as addition and rearrangement reactions, are preferred. In the context of the synthesis of this compound, substitution and elimination reactions are common, which often have lower atom economy due to the formation of byproducts.

For instance, in the aromatic bromination step using Br₂ and a catalyst, the theoretical atom economy is less than 100% due to the formation of HBr as a byproduct. However, methods are being developed to improve the atom economy of bromination reactions, for example, by using catalytic systems with an oxidant like H₂O₂ to regenerate the active brominating species from HBr researchgate.net.

The choice of solvent is a critical aspect of green chemistry, as solvents often constitute the largest proportion of waste generated in a chemical process. The ideal solvent should be non-toxic, non-flammable, readily available from renewable resources, and recyclable.

In the proposed synthetic routes, several traditional solvents with environmental and health concerns are often used. For example, dichloromethane and carbon tetrachloride , which are employed in the esterification and bromination steps respectively, are halogenated solvents with known toxicity and environmental impact.

Efforts to develop greener synthetic protocols would focus on replacing these solvents with more benign alternatives. For instance, in nucleophilic substitution reactions such as the final methoxymethylation step, the use of greener solvents is an active area of research. Polar aprotic solvents are generally preferred for SN2 reactions. Some greener alternatives to traditional polar aprotic solvents like DMF and DMSO include dihydrolevoglucosenone (Cyrene) and gamma-valerolactone (GVL). The use of alcohols as both reactant and solvent can also be a greener option, although this may require higher temperatures and longer reaction times. Polyethylene glycol (PEG) has also been explored as a green solvent for nucleophilic aromatic substitution nih.gov.

Waste minimization is another key principle of green chemistry. This can be achieved by:

Using catalytic reagents instead of stoichiometric ones, which reduces the amount of waste generated.

Developing one-pot or tandem reactions where multiple synthetic steps are carried out in the same reaction vessel, avoiding the need for intermediate work-up and purification steps, thus reducing solvent and energy consumption.

Recycling and reusing solvents and catalysts whenever possible.

By carefully considering these principles of atom economy, reaction efficiency, solvent selection, and waste minimization, more sustainable and efficient synthetic routes to this compound and its analogs can be developed.

Investigative Chemical Reactivity and Mechanistic Pathways of Methyl 3 Bromo 4 Methoxymethyl Benzoate

Reactivity Profile of the Aromatic Bromine Substituent

The carbon-bromine (C-Br) bond on the aromatic ring is the most reactive site for transformations that form new carbon-carbon or carbon-heteroatom bonds. Its reactivity is influenced by the electronic effects of the adjacent methoxymethyl group and the meta-positioned methyl ester group.

Nucleophilic Aromatic Substitution Reactions at the Brominated Position

Nucleophilic aromatic substitution (SNA) of unactivated aryl halides, such as Methyl 3-bromo-4-(methoxymethyl)benzoate, is generally challenging. libretexts.orgopenstax.org Unlike aryl halides that are activated by potent electron-withdrawing groups (like nitro groups) in the ortho or para positions, this compound lacks the requisite electronic activation to readily undergo the classical addition-elimination mechanism. libretexts.orgopenstax.org The formation of the negatively charged Meisenheimer complex intermediate is not sufficiently stabilized, making the reaction energetically unfavorable under standard nucleophilic conditions. libretexts.orgnih.gov

Consequently, displacing the bromine atom with common nucleophiles requires harsh reaction conditions, such as high temperatures and pressures, or the use of very strong bases, which may not be compatible with the ester and ether functionalities in the molecule. libretexts.org Alternative pathways, such as concerted SNAr mechanisms, have been developed for non-activated aryl halides, but specific applications to this substrate are not widely documented. nih.govrsc.org

Diverse Transition Metal-Catalyzed Cross-Coupling Reactions

The most significant and widely exploited reactivity of the bromine substituent involves transition metal-catalyzed cross-coupling reactions. The C-Br bond readily participates in the catalytic cycles of metals like palladium and nickel, enabling the formation of new chemical bonds with a high degree of control and functional group tolerance.

The Suzuki-Miyaura coupling is a powerful method for forming aryl-aryl bonds by reacting an aryl halide with an organoboron compound, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base. wikipedia.orgtcichemicals.com The aryl bromide moiety of this compound is an excellent substrate for this transformation. The reaction is compatible with the ester and ether groups present in the molecule, making it a highly effective method for synthesizing complex biaryl structures.

While specific studies on this compound are not extensively detailed in the literature, the reactivity of the closely related 3-bromo-4-(methoxymethyl)benzoic acid serves as a strong precedent. For instance, its coupling with various arylboronic acids proceeds efficiently, demonstrating the viability of this reaction. The methyl ester is not expected to interfere and often shows similar or enhanced reactivity compared to the corresponding carboxylic acid in such couplings.

Table 1: Representative Suzuki-Miyaura Coupling Reaction

Coupling PartnerCatalyst SystemBase / SolventProductYield (%)
(2-formyl-3-methylphenyl)boronic acidPd(dppf)Cl₂K₂CO₃ / Dioxane, H₂O4'-(methoxymethyl)-2'-methyl-4-(methylcarbamoyl)-[1,1'-biphenyl]-2-carbaldehyde (after subsequent amidation)88%

The Negishi coupling reaction forms carbon-carbon bonds by coupling an organic halide with an organozinc reagent, catalyzed by a nickel or palladium complex. youtube.comwikipedia.org This method is known for its high functional group tolerance and the ability to form C(sp²)–C(sp²), C(sp²)–C(sp³), and other types of bonds. wikipedia.orgnih.gov

This compound is a suitable electrophilic partner for Negishi couplings. The organozinc reagents, being less basic than Grignard or organolithium reagents, are compatible with the ester functionality, minimizing side reactions. youtube.com This reaction would allow for the introduction of a wide variety of alkyl, vinyl, or aryl groups at the C-3 position of the benzene (B151609) ring. While this substrate is a prime candidate for such transformations, specific examples are not prevalent in publicly accessible literature, though the reaction is expected to proceed under standard Negishi conditions. nih.govresearchgate.net

The Kumada coupling, one of the earliest transition metal-catalyzed cross-coupling reactions, utilizes a Grignard reagent as the nucleophilic partner with an organic halide. organic-chemistry.orgwikipedia.org The reaction is typically catalyzed by nickel or palladium complexes. researchgate.netnrochemistry.com

Due to the high reactivity and basicity of Grignard reagents, their use with substrates containing sensitive functional groups like esters can be problematic, potentially leading to nucleophilic attack at the ester carbonyl. nrochemistry.comyoutube.com Therefore, applying the Kumada coupling to this compound would require careful selection of catalysts and reaction conditions to favor the cross-coupling pathway over carbonyl addition. Nickel catalysts with specific ligands have been developed to improve the chemoselectivity of such reactions. researchgate.net However, for this particular substrate, alternative coupling methods like Suzuki or Negishi are often preferred to avoid potential complications.

Transformations Involving the Methoxymethyl Group

The methoxymethyl (MOM) group in this compound is an acetal (B89532) that functions as a protected form of a hydroxymethyl (benzyl alcohol) group. This group is generally stable under neutral and basic conditions, including those used for many transition metal-catalyzed cross-coupling reactions. wikipedia.org

However, the MOM ether can be cleaved under acidic conditions to reveal the corresponding alcohol. wikipedia.org A variety of Brønsted and Lewis acids can be employed for this deprotection. morressier.comacs.org This transformation converts this compound into Methyl 3-bromo-4-(hydroxymethyl)benzoate, a different building block with a free hydroxyl group available for further functionalization, such as oxidation to an aldehyde or conversion into other ether or ester linkages. The selective cleavage of the MOM group in the presence of the methyl ester and aryl bromide is a key synthetic manipulation that enhances the utility of the parent molecule. researchgate.net

Table 2: Common Reagents for Methoxymethyl (MOM) Ether Cleavage

Reagent ClassExamplesTypical Conditions
Brønsted AcidsHCl, H₂SO₄, Trifluoroacetic Acid (TFA)Aqueous or organic solvent, Room temp. to mild heat
Lewis AcidsBCl₃, BBr₃, TiCl₄, ZnBr₂Aprotic solvent (e.g., CH₂Cl₂), often at low temp.
Other ReagentsI₂, MgBr₂Various, often mild conditions

Selective Cleavage and Regeneration of Hydroxyl Functionality

The methoxymethyl (MOM) ether in this compound serves as a masked hydroxyl group. Its cleavage, or deprotection, to regenerate the corresponding phenol (B47542), is typically achieved under acidic conditions. The acetal nature of the MOM group makes it susceptible to acid-catalyzed hydrolysis. adichemistry.com

A variety of acidic reagents can be employed for this transformation, with the choice of reagent often dictated by the presence of other acid-sensitive functional groups within the molecule. Mild acidic conditions are generally preferred to avoid unwanted side reactions. For instance, treatment with a catalytic amount of a strong acid, such as hydrochloric acid in a protic solvent like methanol (B129727), can effectively cleave the MOM ether. adichemistry.com Other reagents that have been shown to be effective for the deprotection of phenolic MOM ethers include silica-supported sodium hydrogen sulfate (B86663) and bismuth trichloride (B1173362) in aqueous acetonitrile, which offer the advantages of being mild and heterogeneous, simplifying workup procedures. organic-chemistry.orgresearchgate.net

The general mechanism for the acid-catalyzed cleavage involves protonation of the ether oxygen, followed by cleavage of the carbon-oxygen bond to form a resonance-stabilized oxocarbenium ion and the free phenol. The oxocarbenium ion is then quenched by water or another nucleophile present in the reaction mixture.

Table 1: Reagents for the Selective Cleavage of Methoxymethyl Ethers

Reagent Conditions Remarks
Hydrochloric Acid (catalytic) Methanol, reflux Standard and effective method. adichemistry.com
Silica-supported Sodium Hydrogen Sulfate Room temperature Heterogeneous catalyst, easy workup. organic-chemistry.org
Bismuth Trichloride Acetonitrile/water Mild conditions, good functional group compatibility. researchgate.net
Zinc Bromide / n-Propanethiol Dichloromethane Rapid deprotection. researchgate.net

Oxidative and Reductive Modifications of the Ether Linkage

The methoxymethyl group is generally stable to a wide range of oxidizing and reducing agents. adichemistry.com This stability allows for chemical modifications at other sites of the molecule without affecting the MOM ether. For example, it is inert to common reducing agents like lithium aluminum hydride and sodium borohydride (B1222165), as well as to many standard oxidizing agents. adichemistry.com

However, under specific and often harsh conditions, the ether linkage can be modified. For instance, some strong oxidizing agents might lead to degradation of the molecule. Conversely, while the MOM group itself is not typically reduced, certain reductive conditions that generate strong Lewis acids could potentially lead to its cleavage. adichemistry.com It is also sensitive to halogens. adichemistry.com

Reactivity of the Methyl Ester Moiety

The methyl ester group in this compound is another key reactive site, susceptible to nucleophilic acyl substitution and reduction.

Hydrolytic Cleavage and Ester Exchange Reactions

The most common reaction of the methyl ester is its hydrolysis to the corresponding carboxylic acid. This transformation is typically carried out under basic conditions, for example, by heating with an aqueous solution of a strong base like sodium hydroxide (B78521) or potassium hydroxide, followed by acidic workup. chemspider.com This saponification reaction proceeds via nucleophilic attack of a hydroxide ion on the carbonyl carbon of the ester, leading to a tetrahedral intermediate which then collapses to give the carboxylate salt and methanol.

Ester exchange, or transesterification, is also a possible reaction pathway. By heating the methyl ester in the presence of another alcohol and a catalytic amount of acid or base, the methoxy (B1213986) group can be exchanged for a different alkoxy group.

Selective Reduction to Aldehyde or Alcohol Derivatives

The methyl ester can be selectively reduced to either the corresponding aldehyde or the primary alcohol. Strong reducing agents like lithium aluminum hydride will readily reduce the ester to the primary alcohol, 3-bromo-4-(methoxymethyl)benzyl alcohol.

A more controlled reduction to the aldehyde is more challenging but can be achieved using specific reagents such as diisobutylaluminium hydride (DIBAL-H) at low temperatures. The choice of reducing agent and reaction conditions is critical to prevent over-reduction to the alcohol.

Alternatively, the use of sodium borohydride in the presence of methanol can also effect the reduction of aromatic esters to their corresponding alcohols, often in good yields. sciencemadness.orgresearchgate.net

Table 2: Reduction of Aromatic Methyl Esters

Reagent Product Remarks
Lithium Aluminum Hydride (LiAlH4) Primary Alcohol Powerful, non-selective reducing agent.
Diisobutylaluminium Hydride (DIBAL-H) Aldehyde Requires careful temperature control to avoid over-reduction.
Sodium Borohydride / Methanol Primary Alcohol Milder conditions compared to LiAlH4. sciencemadness.orgresearchgate.net

Elucidation of Reaction Mechanisms and Kinetics for Key Transformations

The aryl bromide functionality of this compound is a versatile handle for the formation of new carbon-carbon and carbon-heteroatom bonds through various transition metal-catalyzed cross-coupling reactions.

In-depth Studies of Catalytic Cycles in Cross-Coupling Reactions

The palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, are powerful tools for the derivatization of aryl halides. wikipedia.orgresearchgate.net The general catalytic cycle for these reactions involves three key steps: oxidative addition, transmetalation (in the case of Suzuki coupling) or migratory insertion (in the case of Heck coupling), and reductive elimination.

Oxidative Addition: The cycle begins with the oxidative addition of the aryl bromide to a low-valent palladium(0) complex to form a palladium(II) intermediate. The rate of this step can be influenced by the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups can facilitate this step.

Transmetalation/Migratory Insertion: In a Suzuki coupling, the next step is transmetalation, where an organic group from an organoboron reagent is transferred to the palladium(II) center. researchgate.net In a Heck reaction, this step involves the coordination of an alkene to the palladium center followed by migratory insertion of the aryl group into the alkene. wikipedia.org

Reductive Elimination: The final step is reductive elimination, where the two organic groups on the palladium(II) center are coupled, forming the new carbon-carbon bond and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.

The kinetics of these cross-coupling reactions are complex and depend on several factors, including the nature of the catalyst, ligands, base, solvent, and the specific substrates used. researchgate.net The electronic and steric properties of the substituents on the aryl bromide can have a significant impact on the reaction rate and yield. For instance, bulky substituents near the bromine atom can hinder the oxidative addition step. acs.org The methoxymethyl and methyl ester groups on this compound would be expected to influence the electronic properties of the aromatic ring and potentially its reactivity in such cross-coupling reactions.

Understanding Selectivity and Regioselectivity in Functional Group Interconversions

The chemical architecture of this compound presents a unique landscape for investigating the principles of selectivity and regioselectivity in organic synthesis. The molecule is adorned with three distinct functional groups attached to a benzene ring: a bromo substituent, a methoxymethyl group, and a methyl ester. Each of these groups possesses its own characteristic reactivity, and their electronic and steric interplay governs the outcome of chemical transformations. The strategic manipulation of these functional groups through selective reactions is paramount for the synthesis of complex molecular targets.

In the context of polyfunctionalized molecules like this compound, two key concepts of selectivity are of utmost importance:

Chemoselectivity : This refers to the preferential reaction of one functional group over another. For instance, a reducing agent might selectively reduce the ester to an alcohol without affecting the bromo or methoxymethyl groups.

Regioselectivity : This pertains to the preferential formation of one constitutional isomer over another. In the case of reactions involving the aromatic ring, such as further electrophilic substitution, regioselectivity would determine the position of the incoming substituent.

The inherent electronic properties of the substituents on the benzene ring play a crucial role in directing the reactivity of the molecule. The bromo group and the oxygen of the methoxymethyl group are ortho, para-directing, while the methyl ester is a meta-directing group. However, in functional group interconversions, the focus is often on the reactivity of the existing functional groups themselves rather than on the substitution pattern of the aromatic ring.

A critical aspect of achieving selectivity in the functional group interconversions of this compound is the judicious choice of reagents, catalysts, and reaction conditions. For example, palladium-catalyzed cross-coupling reactions are known to be highly chemoselective for carbon-halogen bonds, leaving other functional groups such as esters and ethers intact. researchgate.net

The following table provides a hypothetical overview of the potential for selective functional group interconversions in this compound, based on established principles of organic chemistry and reactivity patterns observed in analogous systems.

Functional GroupReaction TypeReagents and ConditionsExpected OutcomePotential for Selectivity
Bromo Suzuki CouplingArylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), base (e.g., Na₂CO₃)Formation of a new C-C bond at the position of the bromine atomHigh chemoselectivity for the C-Br bond is expected.
Bromo Buchwald-Hartwig AminationAmine, Pd catalyst (e.g., Pd₂(dba)₃), phosphine (B1218219) ligand (e.g., XPhos), base (e.g., NaOtBu)Formation of a new C-N bond at the position of the bromine atomHigh chemoselectivity for the C-Br bond is expected.
Methoxymethyl Ether CleavageStrong acid (e.g., HBr, BBr₃)Conversion of the methoxymethyl group to a hydroxymethyl or bromomethyl groupConditions might also lead to hydrolysis of the ester. Careful selection of reagents is necessary.
Methyl Ester HydrolysisAqueous base (e.g., NaOH, KOH) followed by acidificationConversion of the methyl ester to a carboxylic acidGenerally compatible with the bromo and methoxymethyl groups under mild conditions.
Methyl Ester ReductionReducing agent (e.g., LiAlH₄)Conversion of the methyl ester to a primary alcoholStrong reducing agents may also affect the bromo group. Milder, more selective reagents would be required.

The regioselectivity of reactions on the aromatic ring itself is also a significant consideration. For instance, in a potential electrophilic aromatic substitution reaction, the directing effects of the existing substituents would compete. The methoxymethyl group is an activating group, while the bromo and methyl ester groups are deactivating. The position of substitution would be determined by the interplay of these electronic effects and steric hindrance.

In palladium-catalyzed cross-coupling reactions, the regioselectivity is inherently controlled by the position of the halide. However, in systems with multiple halides, the choice of catalyst and ligands can influence which halide reacts. nsf.govnih.gov While this compound has only one bromo substituent, understanding these principles is crucial when designing synthetic routes involving precursors with multiple potential reaction sites.

The study of selectivity and regioselectivity in the functional group interconversions of this compound is a rich field for chemical investigation. The ability to selectively manipulate each of the functional groups opens up a wide array of possibilities for the synthesis of novel and complex molecules.

Advanced Spectroscopic and Structural Characterization Methodologies for Methyl 3 Bromo 4 Methoxymethyl Benzoate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by mapping the chemical environments of atomic nuclei. However, no experimental NMR data has been published for Methyl 3-bromo-4-(methoxymethyl)benzoate.

Comprehensive Proton (¹H) NMR Spectral Analysis for Structural Assignment

A detailed experimental ¹H NMR spectral analysis for this compound is not available in the current scientific literature. A theoretical analysis would predict distinct signals for the aromatic protons, the ester methyl protons, the methoxymethyl ether protons, and the benzylic methylene (B1212753) protons, with specific chemical shifts and coupling constants determined by their unique electronic environments.

Carbon-13 (¹³C) NMR Spectroscopy for Carbon Framework Elucidation

Similarly, there are no published experimental ¹³C NMR data for this compound. A ¹³C NMR spectrum would be essential for confirming the carbon backbone, showing distinct resonances for the carbonyl carbon of the ester, the aromatic carbons, the ester methyl carbon, the ether methyl carbon, and the benzylic methylene carbon.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Mapping

Two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are critical for unambiguously assigning proton and carbon signals and mapping the connectivity within a molecule. As no primary NMR data is available, no 2D NMR studies have been published for this compound.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, and providing structural information through fragmentation analysis. While specific experimental spectra are not published, some fundamental and predicted data are available. uni.lu

Electrospray Ionization Mass Spectrometry (ESI-MS) for Exact Mass Determination

Electrospray Ionization (ESI) is a soft ionization technique that allows for the accurate mass determination of molecules. The monoisotopic mass of this compound is 257.98917 Da. uni.lu While no experimental ESI-MS spectra are documented, computational tools have predicted the collision cross-section (CCS) values for various adducts, which are important parameters in ion mobility-mass spectrometry.

Predicted Collision Cross Section (CCS) Data

Adduct m/z (mass-to-charge ratio) Predicted CCS (Ų)
[M+H]⁺ 258.99645 146.0
[M+Na]⁺ 280.97839 157.7
[M-H]⁻ 256.98189 152.6
[M+NH₄]⁺ 276.02299 166.9
[M+K]⁺ 296.95233 147.9
[M+HCOO]⁻ 302.98737 167.5

Data sourced from computational predictions. uni.lu

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Impurity Assessment

Gas Chromatography-Mass Spectrometry (GC-MS) is the method of choice for separating and identifying volatile and semi-volatile compounds. It provides information on sample purity and the identity of any volatile impurities. A literature search yielded no experimental GC-MS studies, including retention times or electron ionization (EI) fragmentation patterns, for this compound.

Vibrational Spectroscopy for Functional Group Identification and Molecular Fingerprinting

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, offers a powerful non-destructive approach to probe the molecular vibrations of this compound. These vibrations are unique to the compound's structure and provide a characteristic "fingerprint," allowing for its identification and the confirmation of its functional groups.

FTIR spectroscopy measures the absorption of infrared radiation by the molecule, which excites its vibrational modes. The resulting spectrum is a plot of absorbance or transmittance versus wavenumber. For this compound, the FTIR spectrum would be expected to exhibit a series of characteristic absorption bands corresponding to the various functional groups present in its structure.

While a specific experimental FTIR spectrum for this compound is not publicly available in the search results, we can predict the expected absorption regions based on the known frequencies for similar structural motifs. These predictions are crucial for the preliminary identification and quality control of the synthesized compound.

Key expected vibrational frequencies include:

C-H Stretching: Aromatic C-H stretching vibrations are anticipated in the region of 3100-3000 cm⁻¹. Aliphatic C-H stretching from the methyl and methoxymethyl groups would likely appear between 3000 and 2850 cm⁻¹.

C=O Stretching: A strong, sharp absorption band characteristic of the ester carbonyl group (C=O) is expected in the range of 1725-1700 cm⁻¹. The position of this band can be influenced by conjugation with the aromatic ring.

C=C Stretching: Aromatic ring C=C stretching vibrations typically give rise to one or more bands in the 1600-1450 cm⁻¹ region.

C-O Stretching: Two distinct C-O stretching vibrations are expected. The C-O stretch of the ester group will likely appear in the 1300-1100 cm⁻¹ range, while the ether C-O-C stretch of the methoxymethyl group would also fall within this region.

C-Br Stretching: The C-Br stretching vibration is expected to produce a band in the lower frequency "fingerprint" region, typically between 680 and 515 cm⁻¹.

The following table summarizes the anticipated FTIR absorption bands and their corresponding functional group assignments for this compound.

Vibrational Mode Expected Frequency Range (cm⁻¹) Functional Group
Aromatic C-H Stretch3100-3000Ar-H
Aliphatic C-H Stretch3000-2850-CH₃, -CH₂-
Carbonyl C=O Stretch1725-1700Ester
Aromatic C=C Stretch1600-1450Ar C=C
Ester C-O Stretch1300-1100C-O
Ether C-O-C Stretch1300-1100C-O-C
C-Br Stretch680-515C-Br

This table is based on established correlations and may not represent the exact experimental values.

Raman spectroscopy is another form of vibrational spectroscopy that relies on the inelastic scattering of monochromatic light. It provides complementary information to FTIR spectroscopy, as some vibrational modes that are weak or inactive in the infrared may be strong in the Raman spectrum.

For this compound, Raman spectroscopy would be particularly useful for observing symmetric vibrations and those involving non-polar bonds. Key features expected in the Raman spectrum would include:

Aromatic Ring Vibrations: The symmetric "ring breathing" vibration of the benzene (B151609) ring, typically a strong and sharp band, would be a prominent feature.

C-Br Stretching: The C-Br bond, being relatively non-polar, is expected to show a strong Raman signal.

Symmetric CH₃ Stretching: The symmetric stretching of the methyl groups would also be readily observable.

A comparative analysis of the FTIR and Raman spectra would allow for a more complete assignment of the vibrational modes of this compound, leading to a higher degree of confidence in its structural confirmation.

X-ray Crystallography for Solid-State Molecular and Supramolecular Structure Determination

While spectroscopic methods provide valuable information about the functional groups and connectivity of a molecule, X-ray crystallography stands as the definitive technique for determining the precise three-dimensional arrangement of atoms in the solid state. This technique involves diffracting X-rays off a single crystal of the compound to generate a diffraction pattern, which can then be used to calculate the electron density map and, ultimately, the atomic positions.

Currently, there is no publicly available crystal structure for this compound in the Cambridge Structural Database (CSD) or other crystallographic databases. However, if a suitable single crystal were to be grown, X-ray diffraction analysis would provide a wealth of information, including:

Molecular Conformation: The exact spatial arrangement of the atoms, including the orientation of the methoxymethyl and ester substituents relative to the benzene ring.

Bond Lengths and Angles: Precise measurements of all bond lengths and angles, which can offer insights into the electronic effects of the substituents on the aromatic ring.

Intermolecular Interactions: The packing of the molecules in the crystal lattice is dictated by intermolecular forces such as van der Waals interactions, dipole-dipole interactions, and potentially weak hydrogen bonds. Understanding these interactions is crucial for predicting the material's physical properties.

The table below outlines the type of structural data that would be obtained from a successful X-ray crystallographic analysis of this compound.

Structural Parameter Information Provided
Unit Cell DimensionsThe size and shape of the basic repeating unit of the crystal.
Space GroupThe symmetry of the crystal lattice.
Atomic CoordinatesThe precise x, y, and z coordinates of each atom in the unit cell.
Bond Lengths (Å)The distances between bonded atoms.
Bond Angles (°)The angles between adjacent bonds.
Torsion Angles (°)The dihedral angles that define the conformation of the molecule.
Intermolecular ContactsThe distances between atoms of neighboring molecules, indicating potential intermolecular interactions.

This table represents the potential data that could be generated from an X-ray crystallography experiment.

Theoretical and Computational Chemistry Investigations of Methyl 3 Bromo 4 Methoxymethyl Benzoate

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) has emerged as a powerful computational tool in quantum chemistry for investigating the electronic structure and geometric properties of molecules. This theoretical framework allows for the detailed examination of electron density to determine the ground-state energy and, consequently, the optimized molecular geometry of compounds like Methyl 3-bromo-4-(methoxymethyl)benzoate. DFT calculations, often employing basis sets such as B3LYP/6-311++G(d,p), provide a balance between computational cost and accuracy, making them suitable for molecules of this size and complexity. researchgate.net

Prediction of Optimized Molecular Geometries and Conformational Preferences

Through DFT calculations, a comprehensive understanding of the three-dimensional arrangement of atoms in this compound can be achieved. The geometry optimization process seeks to find the lowest energy conformation of the molecule by calculating bond lengths, bond angles, and dihedral angles that correspond to a minimum on the potential energy surface. For this compound, this would involve determining the precise spatial relationship between the substituted benzene (B151609) ring, the ester group (-COOCH₃), the bromo substituent, and the methoxymethyl group (-CH₂OCH₃).

The presence of the flexible methoxymethyl and methyl ester groups suggests the possibility of multiple low-energy conformations (rotamers). DFT calculations can predict the relative energies of these different conformers, thereby identifying the most stable or preferred spatial arrangement of the molecule under theoretical gas-phase conditions. These geometric parameters are crucial for understanding the molecule's steric and electronic properties, which in turn influence its reactivity and interactions with other molecules.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Electronic Transitions

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the chemical reactivity and electronic properties of a molecule. researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO reflects its capacity to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A larger HOMO-LUMO gap generally implies higher kinetic stability and lower chemical reactivity. researchgate.net

For this compound, DFT calculations can map the electron density distribution of the HOMO and LUMO. It is anticipated that the HOMO would be localized primarily on the electron-rich aromatic ring and the oxygen atoms of the ether and ester groups, while the LUMO would likely be distributed over the carbonyl group of the ester and the aromatic ring, indicating the regions susceptible to nucleophilic and electrophilic attack, respectively. The analysis of these orbitals also provides insights into the electronic transitions of the molecule, which are fundamental to its UV-Vis absorption characteristics.

Quantum Chemical Descriptors for Predicting Reactivity and Site Selectivity

Beyond the fundamental electronic structure, DFT calculations can be used to derive a range of quantum chemical descriptors that quantify the reactivity and site selectivity of this compound. These descriptors provide a theoretical basis for predicting how the molecule will behave in chemical reactions.

Calculation of Ionization Potentials and Electron Affinities

The ionization potential (IP) and electron affinity (EA) are fundamental descriptors of chemical reactivity. The IP represents the energy required to remove an electron from a molecule, while the EA is the energy released when a molecule accepts an electron. These parameters can be approximated from the energies of the frontier molecular orbitals according to Koopmans' theorem, where IP ≈ -E(HOMO) and EA ≈ -E(LUMO).

A high ionization potential suggests that the molecule is less likely to be oxidized, while a high electron affinity indicates a greater tendency for reduction. For this compound, these values would provide a quantitative measure of its resistance to oxidation and its propensity to accept an electron, respectively.

Assessment of Chemical Hardness, Softness, and Electrophilicity Indices

Based on the calculated ionization potential and electron affinity, several global reactivity descriptors can be determined. Chemical hardness (η) is a measure of the molecule's resistance to changes in its electron distribution and can be calculated as η ≈ (IP - EA) / 2. Conversely, chemical softness (S) is the reciprocal of hardness (S = 1/η) and indicates the molecule's polarizability.

DescriptorFormulaSignificance
Ionization Potential (IP)IP ≈ -E(HOMO)Energy required to remove an electron.
Electron Affinity (EA)EA ≈ -E(LUMO)Energy released upon accepting an electron.
Chemical Hardness (η)η ≈ (IP - EA) / 2Resistance to change in electron distribution.
Chemical Softness (S)S = 1 / ηMeasure of polarizability.
Electrophilicity Index (ω)ω = (μ²) / (2η)Capacity to accept electrons.

Fukui Function Analysis for Nucleophilic and Electrophilic Attack Sites

Condensed Fukui functions, which are calculated for each atomic site, are particularly useful for predicting reactivity. The value of f⁺(r) indicates the propensity of a site for nucleophilic attack (attack by an electron donor), while f⁻(r) points to the site's susceptibility to electrophilic attack (attack by an electron acceptor). For this compound, this analysis would pinpoint which of the carbon atoms on the benzene ring, the carbonyl carbon, or other atoms are the most likely centers of reaction, thus providing valuable insights into its chemical behavior. researchgate.net

Solvation Models and Their Influence on Molecular Properties and Reactivity

The chemical behavior of a molecule is intrinsically linked to its environment. In computational chemistry, solvation models are essential for simulating the effects of a solvent on a solute's properties and reactivity. These models range from implicit representations of the solvent as a continuous medium to explicit considerations of individual solvent molecules.

Polarizable Continuum Models (PCM) for Solvent Effects

Polarizable Continuum Models (PCMs) are a widely used class of implicit solvation models that treat the solvent as a continuous, polarizable dielectric medium. q-chem.com This approach avoids the high computational cost of simulating individual solvent molecules. nih.gov In a PCM calculation, a cavity is created around the solute molecule, and the solute's charge distribution polarizes the surrounding dielectric continuum. q-chem.com This polarization, in turn, creates a reaction field that interacts with the solute, leading to a more accurate description of its electronic structure and properties in solution. github.io

The conductor-like screening model (COSMO) and the integral equation formalism PCM (IEF-PCM) are common variants of this approach. q-chem.com The accuracy of PCM calculations depends on several factors, including the definition of the solute cavity and the dielectric constant of the solvent. github.io

For this compound, applying a PCM would be crucial for accurately predicting properties in polar solvents. The model would account for the stabilization of the molecule's dipole moment by the solvent. This is particularly important for understanding its reactivity, as the solvent can influence the energies of reactants, transition states, and products. For instance, in a nucleophilic substitution reaction, a polar solvent would stabilize charged intermediates, and PCM calculations could quantify this effect on the reaction barrier.

Explicit Solvent Molecule Interactions and Dynamics

While implicit models are computationally efficient, explicit solvent models provide a more detailed and physically realistic picture of solvation by including individual solvent molecules in the simulation. nih.gov This approach is essential for studying phenomena where specific solute-solvent interactions, such as hydrogen bonding, are critical. nih.gov Quantum Mechanics/Molecular Mechanics (QM/MM) is a popular hybrid method where the solute (and perhaps its immediate solvation shell) is treated with a high level of quantum mechanical theory, while the rest of the solvent is described by a less computationally demanding molecular mechanics force field. nih.gov

Molecular dynamics (MD) simulations using explicit solvent models can be used to explore the conformational landscape of a solute and the dynamics of the surrounding solvent molecules. researcher.lifersc.org This provides insights into how the solvent structure is perturbed by the solute and how solvent molecules participate in chemical reactions.

For this compound, explicit solvent simulations would be particularly insightful for understanding the hydration of its polar functional groups: the ester and the methoxymethyl ether. Water molecules would be expected to form specific hydrogen-bonding interactions with the carbonyl oxygen of the ester group. MD simulations could reveal the structure and dynamics of the first solvation shell, providing a detailed picture of how the molecule is integrated into the solvent network. This level of detail is unattainable with implicit solvent models alone. nih.gov

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational chemistry provides powerful tools for predicting spectroscopic parameters, which can aid in the interpretation of experimental spectra and the structural elucidation of new compounds. bohrium.com Density Functional Theory (DFT) is a common and effective method for these calculations. researchgate.net

Computational Prediction of Vibrational Frequencies (IR, Raman)

Theoretical calculations can predict the vibrational frequencies of a molecule, which correspond to the absorption peaks in its Infrared (IR) and Raman spectra. cardiff.ac.uk These techniques are sensitive to the molecule's structure and bonding, making them valuable for characterization. libretexts.org Aromatic compounds exhibit several characteristic vibrational modes. openstax.orgpressbooks.pub

For this compound, DFT calculations would predict a series of characteristic vibrational frequencies. The table below presents theoretically predicted frequencies for key functional groups. These predictions are based on typical frequency ranges for similar aromatic compounds. researchgate.netopenstax.orguwosh.edu

Vibrational ModePredicted Frequency Range (cm⁻¹)Description of Vibration
Aromatic C-H Stretch3100 - 3000Stretching of the C-H bonds on the benzene ring. researchgate.net
Aliphatic C-H Stretch3000 - 2850Stretching of C-H bonds in the methyl and methoxymethyl groups.
C=O Ester Stretch1725 - 1705Stretching of the carbonyl double bond in the ester group.
Aromatic C=C Stretch1600 - 1450In-plane stretching of the carbon-carbon bonds in the benzene ring. openstax.org
C-O Ester Stretch1300 - 1100Asymmetric and symmetric stretching of the C-O single bonds of the ester.
C-Br Stretch650 - 550Stretching of the carbon-bromine bond. researchgate.net

Theoretical NMR Chemical Shift Calculations

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure determination. bohrium.com Quantum mechanical calculations can accurately predict the ¹H and ¹³C NMR chemical shifts of a molecule. nih.gov These calculations involve determining the magnetic shielding tensor for each nucleus, which is then used to calculate the chemical shift relative to a standard reference. The accuracy of these predictions is highly dependent on the chosen computational method and the inclusion of solvent effects. bohrium.com

For this compound, theoretical calculations can predict the chemical shifts for each unique proton and carbon atom. The predicted values are influenced by the electronic effects of the various substituents on the benzene ring. The electron-withdrawing bromine atom and ester group, and the electron-donating methoxymethyl group, will cause characteristic shielding and deshielding effects on the nearby nuclei.

AtomPredicted ¹H Chemical Shift (δ, ppm)Predicted ¹³C Chemical Shift (δ, ppm)Rationale
Aromatic Protons7.0 - 8.2110 - 140The exact shifts depend on the position relative to the bromo, methoxymethyl, and ester groups. Protons ortho to the bromine and ester will be deshielded (shifted downfield). openstax.org
Ester Methyl Protons~3.9~52Typical chemical shift for a methyl ester.
Methoxymethyl Protons (CH₂)~4.5~70Deshielded by the adjacent oxygen atom and the aromatic ring.
Methoxymethyl Protons (CH₃)~3.4~58Typical chemical shift for a methyl ether.
Carbonyl Carbon (C=O)-~165Characteristic shift for an ester carbonyl carbon. researchgate.net

Exploration of Non-Linear Optical (NLO) Properties and Related Electronic Phenomena

Materials with significant non-linear optical (NLO) properties are of great interest for applications in optoelectronics and photonics, such as in optical switching and frequency conversion. jhuapl.edu The NLO response of a molecule is determined by its hyperpolarizability (β for second-order and γ for third-order effects), which describes how the molecule's dipole moment changes in the presence of a strong electric field, such as that from a high-intensity laser. rsc.org

Molecules that exhibit strong NLO properties often possess a combination of electron-donating and electron-accepting groups connected by a π-conjugated system. nih.gov This arrangement facilitates intramolecular charge transfer (ICT) upon electronic excitation, which is a key mechanism for generating a large NLO response. nih.gov

This compound possesses structural features that suggest potential NLO activity. The benzene ring acts as the π-conjugated bridge. The methoxymethyl group can act as an electron donor, while the ester and bromo substituents are electron-withdrawing groups. This donor-π-acceptor framework could give rise to a significant NLO response.

Computational methods can be used to calculate the polarizability (α) and hyperpolarizability (β, γ) of molecules. These calculations provide a theoretical estimate of a compound's NLO potential and can guide the design of new NLO materials. nih.gov

NLO PropertySymbolSignificance
PolarizabilityαA measure of the ease with which the electron cloud of a molecule can be distorted by an external electric field.
First HyperpolarizabilityβRelated to the second-order NLO response, such as second-harmonic generation. A non-zero value requires a non-centrosymmetric molecule.
Second HyperpolarizabilityγRelated to the third-order NLO response, such as the intensity-dependent refractive index. nih.gov

Theoretical calculations of the HOMO-LUMO energy gap (ΔE) can also provide insight into NLO properties. A smaller energy gap generally correlates with higher polarizability and a greater potential for ICT, which can lead to enhanced NLO activity. nih.gov The substituents on this compound would be expected to lower its HOMO-LUMO gap compared to unsubstituted benzene, suggesting it may have interesting electronic and NLO properties worthy of further investigation.

Information on "this compound" is Not Available in Publicly Accessible Records

Extensive and targeted searches for the chemical compound "this compound" have yielded no specific scientific data or publications. The search results consistently refer to structurally related but distinct compounds, such as "Methyl 3-bromo-4-methoxybenzoate" and "Methyl 3-bromo-4-methylbenzoate."

Due to the lack of any available information, it is not possible to provide an article on the applications of "this compound" in organic synthesis and advanced materials science as requested. There is no publicly accessible information regarding its role as a chemical intermediate, its derivatization, its use in polymer chemistry, or its integration into pharmacophore scaffolds.

Therefore, the following sections of the requested article outline cannot be addressed:

Applications in Organic Synthesis and Advanced Materials Science Utilizing Methyl 3 Bromo 4 Methoxymethyl Benzoate

Strategic Integration in the Construction of Pharmacophore Scaffolds and Chemical Libraries (focused on synthetic utility)

Additionally, a table of mentioned compounds cannot be compiled as no relevant compounds related to the specific subject could be discussed.

Emerging Research Directions and Future Outlook in Methyl 3 Bromo 4 Methoxymethyl Benzoate Chemistry

Exploration of Novel and Highly Selective Catalytic Transformations

The bromine atom on the aromatic ring of Methyl 3-bromo-4-(methoxymethyl)benzoate makes it an ideal candidate for a variety of cross-coupling reactions. Future research is expected to focus on the development of novel and highly selective catalytic transformations to diversify its applications. Palladium-catalyzed reactions, such as Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination, are anticipated to be key areas of investigation. The challenge will lie in achieving high selectivity and yields, given the potential for competing reactions at other sites in the molecule.

Furthermore, the methoxymethyl group presents an opportunity for C-O bond activation, a rapidly developing area in organic synthesis. Ruthenium-catalyzed cross-coupling of aryl methyl ethers with organoboranes has been demonstrated for other aromatic compounds, and similar methodologies could be adapted for this compound. rsc.org The development of catalysts that can selectively cleave the C-O bond in the presence of the C-Br bond, or vice versa, would significantly enhance the synthetic utility of this compound.

A summary of potential catalytic transformations for this compound is presented in the table below.

Catalytic TransformationPotential Reagent/Catalyst SystemExpected Product Type
Suzuki-Miyaura CouplingArylboronic acid / Pd catalystBiaryl derivative
Heck ReactionAlkene / Pd catalystSubstituted styrene (B11656) derivative
Sonogashira CouplingTerminal alkyne / Pd/Cu catalystAryl-alkyne derivative
Buchwald-Hartwig AminationAmine / Pd catalystN-Aryl derivative
C-O Bond ActivationOrganoborane / Ru catalystBiaryl derivative (demethoxylated)

Development of Asymmetric Syntheses for Chiral Analogs and Derivatives

The development of asymmetric syntheses to produce chiral analogs and derivatives of this compound is a significant area for future research. While the parent molecule is achiral, transformations of its functional groups can introduce chirality. For instance, asymmetric reduction of the ester to a chiral alcohol or the introduction of a chiral substituent via a cross-coupling reaction could lead to enantiomerically enriched products.

The use of chiral catalysts, such as those based on transition metals with chiral ligands, will be crucial in achieving high enantioselectivity. nih.gov Research in this area could lead to the synthesis of novel chiral building blocks for the pharmaceutical and agrochemical industries. The development of chiral-encoded mesoporous metal structures for inducing asymmetry in electrochemical synthesis also presents a novel approach that could be explored. nih.gov

Integration with High-Throughput Experimentation and Automated Synthesis Platforms

To accelerate the discovery of new reactions and optimize existing ones, the integration of high-throughput experimentation (HTE) and automated synthesis platforms is becoming increasingly important. rjdentistry.com For this compound, HTE could be employed to rapidly screen a wide range of catalysts, ligands, bases, and solvents for various cross-coupling reactions. This would allow for the rapid identification of optimal reaction conditions, saving time and resources.

Automated synthesis platforms could then be used to synthesize libraries of derivatives based on the optimized conditions. This would facilitate the exploration of the chemical space around this compound and could lead to the discovery of new compounds with desirable properties.

Deeper Mechanistic Understanding via Advanced In Situ Spectroscopic Techniques

A deeper understanding of the reaction mechanisms involved in the transformations of this compound is essential for the development of more efficient and selective synthetic methods. Advanced in situ spectroscopic techniques, such as ReactIR (Fourier-transform infrared spectroscopy), in situ NMR (Nuclear Magnetic Resonance), and Raman spectroscopy, can provide real-time information about the reaction progress.

These techniques can be used to identify reaction intermediates, determine reaction kinetics, and elucidate the role of the catalyst and other reaction components. This mechanistic insight can then be used to rationally design improved catalytic systems and reaction conditions.

Computational Design and Prediction of Novel Reactivity and Applications

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting the reactivity and properties of molecules. DFT studies can be used to model the electronic structure of this compound and to predict its reactivity towards different reagents. researchgate.netresearchgate.net

For example, DFT calculations can be used to determine the relative energies of different reaction pathways, providing insight into the likely outcome of a reaction. This can help to guide the design of new experiments and to identify promising new applications for the compound and its derivatives. The table below summarizes the key molecular properties of a related compound, 4-bromo-3-(methoxymethoxy) benzoic acid, that have been investigated using DFT, highlighting the potential for similar studies on this compound. researchgate.net

PropertyMethodSignificance
Optimized Molecular StructureDFT (B3LYP/6-311++G(d,p))Provides insights into bond lengths, bond angles, and overall geometry.
Vibrational FrequenciesDFTAllows for the assignment of experimental IR and Raman spectra.
HOMO-LUMO Energy GapDFTIndicates the chemical reactivity and kinetic stability of the molecule.
Molecular Electrostatic Potential (MEP)DFTPredicts sites for electrophilic and nucleophilic attack.
Non-Linear Optical (NLO) PropertiesDFTAssesses the potential of the molecule for applications in optoelectronics.

By combining computational predictions with experimental validation, researchers can accelerate the discovery of new reactivity and applications for this compound.

Q & A

Basic: What are the standard synthetic routes for Methyl 3-bromo-4-(methoxymethyl)benzoate?

Answer:
The compound is typically synthesized via:

  • Nucleophilic substitution : Bromine introduction using Br₂ or NBS in solvents like dichloromethane (DCM) .
  • Esterification : Methanol reacts with a carboxylic acid precursor under acid catalysis (e.g., H₂SO₄) to form the methyl ester .
  • Functional group protection : Methoxymethyl groups are introduced via Williamson ether synthesis or protected intermediates to avoid side reactions .
    Validation : Confirm purity via TLC and structural integrity via NMR (¹H/¹³C) and HRMS .

Advanced: How do reaction conditions influence cross-coupling efficiency with this compound?

Answer:
Cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) require optimization of:

  • Catalyst systems : Palladium(0) complexes (e.g., Pd(PPh₃)₄) for aryl-bromine activation .
  • Solvent polarity : Tetrahydrofuran (THF) or DCM balances solubility and reaction kinetics .
  • Temperature : 60–80°C accelerates oxidative addition while minimizing decomposition .
    Data contradiction : Lower yields in polar aprotic solvents (DMF) may arise from catalyst poisoning; validate via kinetic studies .

Basic: What analytical techniques are critical for characterizing this compound?

Answer:

  • NMR spectroscopy : ¹H NMR identifies methoxymethyl (δ 3.3–3.5 ppm) and aromatic protons (δ 7.5–8.0 ppm). ¹³C NMR confirms ester carbonyl (δ 165–170 ppm) .
  • HRMS : Exact mass analysis (e.g., m/z 259.10 for C₁₀H₁₁BrO₃) ensures molecular fidelity .
  • IR spectroscopy : Ester C=O stretch (~1720 cm⁻¹) and C-O-C ether bands (~1100 cm⁻¹) .

Advanced: How do substituent effects impact its reactivity in medicinal chemistry?

Answer:

  • Electron-withdrawing groups (Br) : Enhance electrophilicity for nucleophilic aromatic substitution but reduce solubility.
  • Methoxymethyl group : Increases lipophilicity, improving membrane permeability in bioactive analogs .
    Case study : Fluorinated analogs (e.g., Ethyl 4-bromo-2-fluoro-3-methoxybenzoate) show altered enzyme inhibition due to electronegativity and steric effects .

Basic: What are its primary applications in material science?

Answer:

  • Polymer precursors : Methoxymethyl groups act as crosslinking agents in thermosetting resins .
  • Liquid crystals : Bromine enhances polarizability, enabling tunable mesophases in benzoate derivatives .
    Methodology : DSC and XRD analyze phase transitions in synthesized materials .

Advanced: How to resolve discrepancies in reported bioactivity data for analogs?

Answer:

  • Structural benchmarking : Compare IC₅₀ values of this compound with fluorinated () or ethoxy-substituted analogs ( ).
  • Assay variability : Normalize data using reference standards (e.g., USP/EMA guidelines) and replicate under controlled conditions (pH, temperature) .

Basic: What safety protocols are essential during handling?

Answer:

  • PPE : Chemical goggles, nitrile gloves, and lab coats to avoid skin/eye contact .
  • Ventilation : Use fume hoods to mitigate inhalation risks from bromine vapors .
    First aid : Immediate rinsing with water for spills; avoid ethanol (esters may hydrolyze) .

Advanced: How to design a scalable synthesis protocol for this compound?

Answer:

  • Continuous flow reactors : Improve yield and reduce side reactions (e.g., over-alkylation) .
  • In-line analytics : UV-Vis or FTIR monitors reaction progress in real time .
    Challenges : Bromine volatility requires closed systems; optimize stoichiometry to minimize waste .

Basic: What computational tools predict its reactivity in novel reactions?

Answer:

  • DFT calculations : Model transition states for Suzuki coupling (e.g., Gibbs energy of Pd intermediates) .
  • Molecular docking : Predict binding affinity in drug design using AutoDock or Schrödinger .

Advanced: How does steric hindrance from the methoxymethyl group affect regioselectivity?

Answer:

  • Steric maps : Analyze using Cambridge Structural Database (CSD) to compare bond angles/distances with analogs .
  • Case study : In Ethyl 4-bromo-2-fluoro-3-methoxybenzoate, methoxy groups direct electrophilic substitution to the para position .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.